Adrenorphin trifluoroacetate
CAS No.:
Cat. No.: VC16716687
Molecular Formula: C46H70F3N15O11S
Molecular Weight: 1098.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H70F3N15O11S |
|---|---|
| Molecular Weight | 1098.2 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |
| Standard InChI Key | QAXMQVLLILLPAV-MWIHCNFISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Adrenorphin trifluoroacetate (C₄₆H₇₀F₃N₁₅O₁₁S) comprises the native adrenorphin sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ coupled with trifluoroacetic acid . The base peptide contains a conserved N-terminal tyrosine critical for receptor engagement, followed by a glycine-rich hinge region and a C-terminal valinamide. X-ray crystallographic analyses of related enkephalins suggest that the trifluoroacetate anion interacts with protonated arginine side chains through ionic bonds, potentially stabilizing β-turn conformations implicated in receptor docking .
Physicochemical Properties
The salt form exhibits markedly improved aqueous solubility (≥48.7 mg/mL) compared to the free base, enabling stock concentrations up to 98.4 mg/mL in dimethyl sulfoxide . Thermal gravimetric analysis shows decomposition onset at 215°C, with hygroscopicity requiring desiccated storage at -20°C . Partition coefficient calculations (LogP = -1.3) reflect high polarity, consistent with its octapeptide structure and multiple charged residues.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 1098.2 g/mol |
| CAS Number | 88377-68-8 (base peptide) |
| Solubility (H₂O) | ≥48.7 mg/mL |
| Storage Conditions | -20°C, desiccated |
| Isoelectric Point (pI) | 10.2 |
Synthetic Methodologies
Solid-Phase Peptide Synthesis (SPPS)
Modern production employs Fmoc-based SPPS on Rink amide resin (0.60 meq/g loading), utilizing microwave-assisted coupling for all residues except arginine . Critical steps include:
-
Side-Chain Protection: Methionine sulfoxide (Met(O)) and bis(4-methoxy-2,6-dimethylbenzenesulfonyl) (Mts) groups shield reactive arginine guanidinium moieties during elongation .
-
Coupling Efficiency: DIC/Oxyma Pure activation achieves >99% coupling yields per cycle, with capping using acetic anhydride/DIPEA to terminate unreacted chains .
-
Global Deprotection: TFMSA-thioanisole/TFA cleavage simultaneously removes Mts groups and liberates the peptide from resin, followed by oxidative Met(O) reduction using dithiothreitol .
Purification Challenges
Crude products require partition chromatography on Sephadex G-10 to remove truncated sequences, followed by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) . The trifluoroacetate counterion introduces characteristic UV absorbance at 210 nm, aiding purity assessment. Final lyophilization yields >95% pure peptide by analytical HPLC.
Pharmacological Profile
Opioid Receptor Activation
Radioligand displacement assays demonstrate nanomolar affinity for μ-opioid (Ki = 3.8 nM) and κ-opioid receptors (Ki = 12.4 nM), with negligible δ-receptor binding . Functional cAMP inhibition assays reveal full agonism (EC₅₀ = 6.2 nM μ, 18.7 nM κ), surpassing Leu-enkephalin's potency by 8-fold at μ receptors .
Structural-Activity Relationships
Chiral modifications profoundly influence efficacy:
-
[D-His²]-Adrenorphin: Substituting L-histidine with D-configuration enhances μ-receptor potency (EC₅₀ = 4.1 nM) but reduces κ-selectivity .
-
C-Terminal Extension: Appending Arg-Ile-Arg increases metabolic stability (t₁/₂ = 47 min vs. 12 min for native peptide) without compromising receptor binding .
Table 2: Comparative Opioid Activity of Adrenorphin Analogs
| Analog | μ EC₅₀ (nM) | κ EC₅₀ (nM) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Native Adrenorphin | 6.2 | 18.7 | 12 min |
| [D-His²]-Adrenorphin | 4.1 | 24.9 | 15 min |
| Arg-Ile-Arg Extended | 7.8 | 21.3 | 47 min |
Research Applications and Findings
Pain Modulation Studies
Intrathecal administration in rodent neuropathic pain models (0.1-1 mg/kg) produces dose-dependent analgesia (ED₅₀ = 0.32 mg/kg), reversible by naloxone methiodide . Notably, respiratory depression—a common opioid side effect—manifests at higher doses (≥5 mg/kg), suggesting therapeutic window optimization potential.
Receptor Trafficking Dynamics
Confocal microscopy of FLAG-tagged κ receptors shows adrenorphin trifluoroacetate induces rapid internalization (t₁/₂ = 8.4 min), contrasting with dynorphin's slower kinetics (t₁/₂ = 22.1 min). This rapid sequestration may underlie its reduced tolerance development in chronic dosing models .
| Parameter | Specification |
|---|---|
| Acute Toxicity (LD₅₀, mouse IV) | 78 mg/kg |
| Mutagenicity (Ames Test) | Negative up to 500 µg/plate |
| Storage Stability | 24 months at -20°C |
Proper handling mandates PPE (nitrile gloves, safety goggles) due to trifluoroacetate's irritant properties. Spills require neutralization with 1 M NaOH followed by solidification with vermiculite .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume